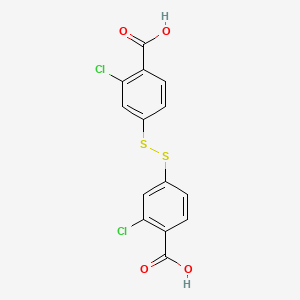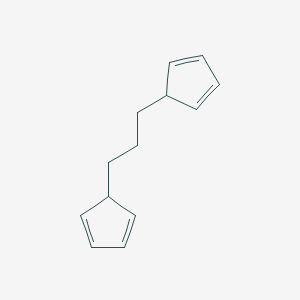
1,3-Cyclopentadiene, 5,5'-(1,3-propanediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- is an organic compound with the molecular formula C13H16. This compound is a derivative of cyclopentadiene, a colorless liquid with a strong and unpleasant odor. Cyclopentadiene is known for its role in the production of cyclopentene and its derivatives, and it is a precursor to the cyclopentadienyl anion, an important ligand in organometallic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- can be synthesized through various methods. One common approach involves the dehydrogenation of cyclopentadiene or the monomerization of its dimer . The compound can also be obtained from the C6–C8 petroleum distillation fraction and coke oven light oil fractions .
Industrial Production Methods
In industrial settings, cyclopentadiene production is often not distinguished from dicyclopentadiene since they interconvert. Commercial dicyclopentadiene is cracked by heating to around 180°C to obtain the cyclopentadiene monomer, which is then used to synthesize 1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cyclopentadienone derivatives, while reduction reactions may produce more saturated cyclopentane derivatives .
Applications De Recherche Scientifique
1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- has several scientific research applications, including:
Biology: Research in biology may involve the compound in studies related to its reactivity and interactions with biological molecules.
Mécanisme D'action
The mechanism of action of 1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- involves its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions allow the compound to interact with different molecular targets and pathways, leading to the formation of various products. The specific molecular targets and pathways involved depend on the nature of the reactions and the conditions under which they occur .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: A colorless liquid with a strong odor, used as a precursor to cyclopentadienyl anion.
Dicyclopentadiene: A dimer of cyclopentadiene, used in the production of cyclopentadiene monomer.
Cyclopentadienone: A derivative of cyclopentadiene, formed through oxidation reactions.
Uniqueness
1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications. The presence of the 1,3-propanediyl group distinguishes it from other cyclopentadiene derivatives, providing unique properties and reactivity patterns .
Propriétés
Numéro CAS |
81808-03-9 |
|---|---|
Formule moléculaire |
C13H16 |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
5-(3-cyclopenta-2,4-dien-1-ylpropyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C13H16/c1-2-7-12(6-1)10-5-11-13-8-3-4-9-13/h1-4,6-9,12-13H,5,10-11H2 |
Clé InChI |
AQAHYZBHLXLSHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(C=C1)CCCC2C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one](/img/structure/B14414509.png)
![5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14414514.png)
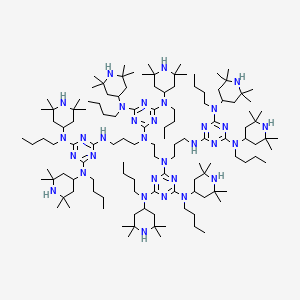
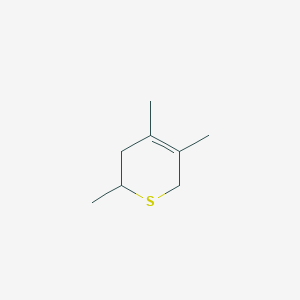

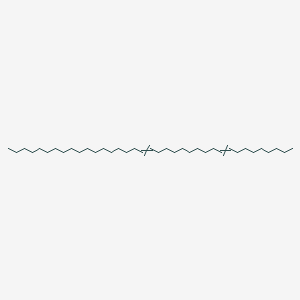
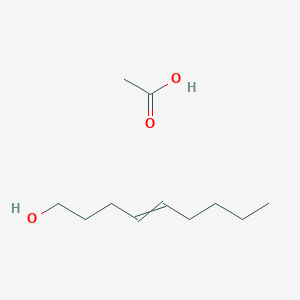
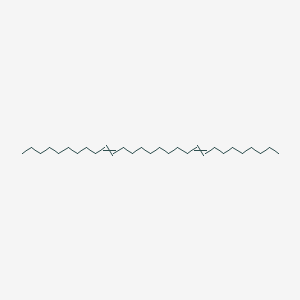
![1,1'-Ethane-1,2-diylbis[4-(benzyloxy)benzene]](/img/structure/B14414552.png)
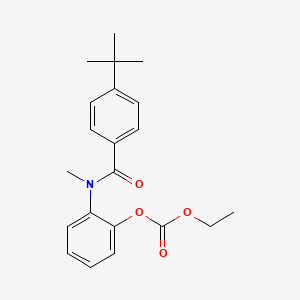
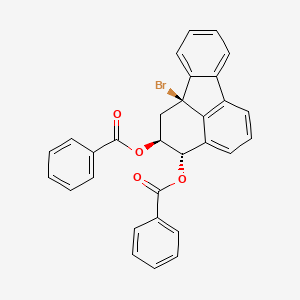
![6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14414578.png)

